molecular formula C12H16N2O2 B1375138 3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one CAS No. 1343823-13-1

3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one

Cat. No.: B1375138
CAS No.: 1343823-13-1
M. Wt: 220.27 g/mol
InChI Key: CEMVCEDCNFHYKG-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 and a monoisotopic mass of 220.12119 Da . This substance features a 1-methylpyrrolidin-2-one moiety, a structure of significant interest in industrial and pharmaceutical research. The 1-methyl-2-pyrrolidinone (NMP) scaffold is recognized for its role as a versatile polar aprotic solvent and is a key intermediate in the development of safer chemical substitutes and various pharmacologically active molecules . As a derivative, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for researchers exploring new chemical entities in areas such as drug discovery and materials science. The presence of both amino and methylphenoxy functional groups on the pyrrolidinone core makes it a suitable precursor for further chemical modifications and structure-activity relationship studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-7-9(3-4-10(8)13)16-11-5-6-14(2)12(11)15/h3-4,7,11H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVCEDCNFHYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCN(C2=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343823-13-1
Record name 3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one
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Preparation Methods

Industrial Preparation of N-Methylpyrrolidinone

  • Method Overview: NMP is commonly synthesized by reacting monomethylamine with γ-butyrolactone (γ-BL) under elevated temperature and pressure conditions, often in the presence of catalysts. This reaction proceeds via ring-opening of γ-BL and subsequent cyclization to form the pyrrolidinone ring with methyl substitution at the nitrogen.

  • Process Conditions:

    • Temperature: 200–300 °C
    • Pressure: 50–150 bar (superatmospheric)
    • Molar ratio: Monomethylamine to γ-BL approximately 1.05 to 1.5
    • Reactor type: Continuous tube reactor with residence time of 1.5–5 hours
    • Catalysts: Solid acid catalysts for the initial methylamine production step; acid or metal catalysts for ring closure
  • Reaction Scheme:

    • Preparation of methylamines by reacting ammonia with methanol at 300–500 °C.
    • Separation of ammonia and reaction of methylamines with γ-BL to form NMP.
    • Recovery and recycling of unreacted methylamines.
  • Yield and Purity: Industrial methods achieve high yields (>85%) with high purity NMP suitable for pharmaceutical intermediates.

Alternative Laboratory-Scale Synthesis of N-Methylpyrrolidine

Since the target compound contains a 1-methylpyrrolidin-2-one moiety, the synthesis of N-methylpyrrolidine intermediates is also relevant.

  • Potassium Iodide Catalyzed Substitution:
    • React 1,4-dichlorobutane with methylamine aqueous solution in the presence of potassium iodide catalyst.
    • Use an ether solvent (e.g., diglyme or anisole) that forms hydrogen bonds with methylamine to improve solubility and reaction rate.
    • Conditions: 100–120 °C, normal pressure, reaction time 3–8 hours.
    • After reaction, adjust pH to 12–13 with sodium hydroxide, then distill to separate N-methylpyrrolidine.
    • Yield: >88%, Purity: >99%.
Parameter Value/Range Notes
Reactants 1,4-dichlorobutane, methylamine (30-50 wt%) Molar ratio 1:3.5–4.5
Catalyst Potassium iodide Molar ratio 2.5–6 per 100 mol 1,4-dichlorobutane
Solvent Ether (diglyme/anisole) Hydrogen bonding with methylamine; high boiling point
Temperature 100–120 °C Normal pressure
Reaction time 3–8 hours
pH adjustment 12–13 (with NaOH) Post-reaction step
Yield >88%
Purity >99%

Attachment of the 4-Amino-3-methylphenoxy Group

The phenoxy substituent with amino and methyl groups at the 4- and 3-positions respectively requires selective aromatic substitution and functional group transformations.

Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Attachment

  • General Strategy: The 4-amino-3-methylphenoxy moiety can be introduced via nucleophilic aromatic substitution on an activated aromatic halide or leaving group precursor.

  • Typical Conditions:

    • React 4-fluorobenzaldehyde or 4-fluorobenzonitrile derivatives with the corresponding phenol in the presence of a base such as potassium hydroxide.
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Elevated, typically ~175 °C in sealed tubes
    • Reaction times: 15–20 minutes for rapid conversion
  • Post-Reaction Modifications:

    • Oxidation or hydrolysis of intermediates to convert aldehyde or nitrile groups to carboxylic acids or amines as needed.
    • For amino substitution, reduction or direct amination steps may be employed.
  • Example: Synthesis of related opioid receptor antagonists involved similar nucleophilic aromatic substitution to attach phenoxy groups, followed by functional group transformations.

Amination and Methylation

  • The amino group at the 4-position can be introduced by reduction of nitro precursors or direct amination of halogenated intermediates.
  • Methylation at the 3-position of the phenyl ring can be achieved through selective electrophilic aromatic substitution or by using appropriately substituted starting materials.

Integrated Synthesis Approach for 3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one

Stepwise Synthesis Outline

  • Synthesis of N-methylpyrrolidin-2-one core:

    • Use industrial or laboratory methods to prepare high-purity N-methylpyrrolidin-2-one or its derivatives.
  • Preparation of 4-amino-3-methylphenol or equivalent:

    • Start from substituted phenols or halogenated intermediates.
    • Introduce amino and methyl substituents via aromatic substitution and functional group transformations.
  • Coupling via Ether Formation:

    • Perform nucleophilic aromatic substitution of the phenol onto the pyrrolidinone derivative.
    • Conditions typically involve base catalysis and polar aprotic solvents (e.g., DMF).
  • Purification:

    • Employ distillation, recrystallization, or chromatographic techniques to isolate the target compound with high purity.

Research Findings and Optimization

  • Use of ether solvents that form hydrogen bonds with amines improves reaction efficiency.
  • Potassium iodide catalysis lowers activation energy in nucleophilic substitutions.
  • Maintaining reaction temperature above the azeotropic point of methylamine-water mixtures enhances solubility and yield.
  • pH adjustment and fractional distillation are critical for isolating pure intermediates and final products.
  • Reaction times and temperatures are optimized to balance conversion and minimize by-products.

Summary Table of Key Preparation Parameters

Step Reactants/Conditions Temperature Time Yield (%) Notes
N-Methylpyrrolidin-2-one synthesis (lab) 1,4-dichlorobutane + methylamine + KI + ether solvent 100–120 °C 3–8 hours >88 Normal pressure, pH adjusted post-reaction
N-Methylpyrrolidin-2-one synthesis (industrial) Monomethylamine + γ-butyrolactone + catalyst 200–300 °C 1.5–5 hours >85 Elevated pressure, continuous reactor
Phenoxy group attachment 4-fluorobenzaldehyde + phenol + KOH + DMF ~175 °C (sealed tube) 15–20 min High Nucleophilic aromatic substitution
Amination/methylation Substituted phenol or halogenated intermediates Variable Variable Moderate Functional group transformations

This detailed synthesis approach for this compound integrates well-established industrial and laboratory methods for the pyrrolidinone core and the phenoxy substituent. The use of catalytic systems, optimized solvents, and controlled reaction conditions ensures high yield and purity, making the process suitable for pharmaceutical and fine chemical applications.

No single comprehensive source details the entire synthesis of this exact compound, but the combination of the above methods from diverse, authoritative patents and research articles provides a robust framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Information

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • SMILES : CC1=C(C=CC(=C1)OC2CCN(C2=O)C)N
  • InChIKey : CEMVCEDCNFHYKG-UHFFFAOYSA-N

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases due to its ability to cross the blood-brain barrier. The presence of the amino group may enhance its affinity for certain receptors in the brain.

Case Study: Neuroprotective Effects

Research has indicated that similar compounds can exhibit neuroprotective properties. In vitro studies have shown that derivatives with a pyrrolidine structure can inhibit apoptosis in neuronal cells, suggesting potential for 3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one in neuroprotection.

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like effects. The structural similarity to known antidepressants indicates that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study: Behavioral Studies in Animal Models

In animal models, compounds with similar structures have been shown to improve depressive symptoms when administered chronically. Future studies could explore the efficacy of this compound in such models.

Anticancer Properties

The compound's structural characteristics may also lend themselves to anticancer research. Compounds containing pyrrolidine rings have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: In Vitro Cancer Cell Studies

In vitro studies on structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. Investigating the specific effects of this compound on cancer cells could yield promising results.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+221.12847149.8
[M+Na]+243.11041161.1
[M+NH₄]+238.15501157.5
[M+K]+259.08435157.2
[M-H]-219.11391152.8
[M+Na-2H]-241.09586155.2
[M]+220.12064152.0
[M]-220.12174152.0

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group may interact with hydrophobic regions of molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lactam Derivatives with Aromatic Substituents

3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one
  • Structure: Differs by a 3-fluorophenoxy group instead of 4-amino-3-methylphenoxy.
  • Reported in supplier catalogs (2 suppliers) .
  • Applications : Likely explored in fluorinated drug candidates for improved metabolic stability.
Lactam Derivatives from Micromelum falcatum
  • Examples :
    • Compound 1 : 3-(Hydroxy(10-hydroxyphenyl)methyl)-4-(16-hydroxyphenyl)-1-methylpyrrolidin-2-one
    • Compound 2 : 3-(Hydroxy(10-hydroxy-9-methoxyphenyl)methyl)-4-(16-hydroxyphenyl)-1-methylpyrrolidin-2-one
  • Key differences: Bulky hydroxyphenyl and methoxyphenyl substituents instead of amino-methylphenoxy.
  • Biological activity : Moderate toxicity against brine shrimp larvae (LC₅₀ = 50.6–121.8 µg/mL) and cytotoxicity to HeLa/HepG-2 cells .
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one
  • Structure: Replaces pyrrolidinone with an imidazolidinone ring and adds an ethyl spacer.
  • Key differences: Smaller lactam ring (5-membered vs. 6-membered pyrrolidinone) and altered hydrogen-bonding capacity.
  • Applications: Potential as a bioisostere in kinase inhibitors or GPCR modulators .

Amino-Substituted Pyrrolidinones

3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one dihydrochloride
  • Structure: Incorporates a 4-aminopiperidinyl group instead of phenoxy.
  • Key attributes: Dihydrochloride salt improves solubility.
  • Applications : Likely explored in central nervous system (CNS) drugs due to improved blood-brain barrier penetration .
(3R)-3-[(R)-Hydroxy(phenyl)methyl]-1-methylpyrrolidin-2-one
  • Structure : Features a chiral hydroxy-phenylmethyl group.
  • Key differences : Stereochemistry and hydroxyl group enable diverse interactions (e.g., enzyme active sites).
  • Safety : GHS-compliant safety data available, indicating industrial relevance .
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole
  • Structure: Planar indole-pyrrolidinone hybrid with π-stacking capability.
  • Key attributes : High basicity and synthetic utility in heterocyclic chemistry .

Structural and Functional Analysis: Key Findings

Compound Molecular Formula Substituents Key Properties Biological Activity References
3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one C₁₂H₁₆N₂O₂ 4-Amino-3-methylphenoxy Rigid lactam core, moderate polarity Not reported
3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one C₁₁H₁₂FNO₂ 3-Fluorophenoxy High lipophilicity Supplier-listed (no activity data)
Micromelum falcatum Compound 1 C₁₉H₂₁NO₃ Hydroxy-phenyl groups Polar, hydrogen-bond donor/acceptors LC₅₀ = 50.6 µg/mL (brine shrimp)
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one C₁₂H₁₇N₃O₂ Imidazolidinone, ethyl spacer Enhanced conformational flexibility Not reported
3-(4-Aminopiperidin-1-yl)-1-methylpyrrolidin-2-one C₁₀H₁₉N₃O·2HCl Piperidinyl amino group High solubility (dihydrochloride) Potential CNS applications

Biological Activity

3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring substituted with a methyl group and an amino group attached to a phenoxy moiety. This unique arrangement contributes to its biological activity.

Research indicates that this compound exhibits significant effects on cell proliferation and apoptosis, particularly in cancer cells.

Inhibition of Tumor Cell Growth

In studies involving various tumor cell lines, the compound demonstrated sub-micromolar concentrations that inhibited cell growth effectively. For instance, it was found to inhibit tubulin polymerization, a critical process for mitosis, leading to cell cycle arrest at the G2/M phase. This was evidenced by experiments showing a concentration-dependent increase in cells arrested at this phase when treated with the compound .

Induction of Apoptosis

Further investigations revealed that treatment with this compound resulted in an increase in apoptotic cells, as indicated by the presence of a hypodiploid DNA content peak (subG1) in flow cytometry analyses. This suggests that this compound may induce apoptosis through mechanisms involving cell cycle regulation and apoptosis-related proteins .

Efficacy Against Multidrug Resistant Cells

The compound also showed promise against multidrug-resistant cancer cells. In xenograft models, it inhibited tumor growth effectively, suggesting its potential as a novel antitumor agent capable of overcoming resistance mechanisms commonly seen in cancer therapies .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

StudyCell LineConcentration (μM)Effect
Study 1HeLa0.125 - 0.5G2/M arrest and apoptosis induction
Study 2HT-29 (xenograft)N/ATumor growth inhibition
Study 3Multidrug-resistant linesN/ASignificant growth inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be significantly influenced by its structural components. The presence of the pyrrolidinyl moiety and specific substitutions on the aromatic ring are critical for maintaining its antiproliferative properties. Minor modifications can lead to substantial decreases in activity, highlighting the importance of precise molecular design in drug development .

Q & A

Q. What are the common synthetic routes for 3-(4-amino-3-methylphenoxy)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of substituted phenoxy groups with pyrrolidin-2-one derivatives. For example, a related pyrrolidin-2-one intermediate was synthesized by reacting 4-amino-3-methylphenol with a pre-functionalized pyrrolidinone under nucleophilic aromatic substitution conditions . Key optimization strategies include:
  • Temperature Control : Reactions are often conducted at 50°C to balance reactivity and side-product formation .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(II) acetate) improve coupling efficiency in Suzuki-Miyaura reactions for aryl boronate intermediates .
  • Purification : Chromatography (e.g., hexane/acetone gradients) or recrystallization (e.g., ethyl acetate) ensures high purity (>98%) .
Reaction StepConditionsYieldReference
Phenoxy coupling50°C, HCl in water52.7%
Boronate couplingPd(II) acetate, 100°C51%

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry. For instance, splitting patterns in 1H NMR distinguish methyl groups on the aromatic ring (δ ~2.3 ppm) from pyrrolidinone substituents (δ ~3.1 ppm) .
  • XRPD (X-Ray Powder Diffraction) : Used to confirm crystallinity and polymorphic forms. Peaks at 2θ = 12.5°, 15.8°, and 20.3° are indicative of the hydrochloride salt form .
  • Mass Spectrometry : ESI-MS (e.g., m/z 254.1 [M+H]+) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and controls .
  • SAR (Structure-Activity Relationship) Studies : Modify substituents (e.g., fluorophenyl vs. methyl groups) and compare IC50 values. For example, adding a 3,5-difluorophenyl group increased target affinity by 3-fold in related compounds .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial activity in Pharmaceutical Chemistry Journal vs. Beilstein Journal of Organic Chemistry) to identify outliers .

Q. What strategies improve solubility and bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 609.8 g dissolved in 5.0 L HCl solution) .
  • Prodrug Design : Esterification of hydroxyl groups (e.g., acetyloxy derivatives) improves membrane permeability .
  • Co-Solvent Systems : Use 2-methyltetrahydrofuran or acetone/water mixtures to stabilize the compound in formulation .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure enzyme inhibition (e.g., IC50) under varying substrate concentrations to determine competitive vs. non-competitive binding .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., pyrazolo[3,4-d]pyrimidine derivatives binding to kinase domains) .
  • Isotopic Labeling : Incorporate 14C or 3H isotopes to track metabolic pathways in vitro .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallography data for polymorphic forms?

  • Methodological Answer :
  • Controlled Recrystallization : Repeat crystallization in solvents like ethyl acetate or methanol to isolate distinct polymorphs .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) identifies melting point variations (e.g., Form I melts at 249°C vs. Form II at 235°C) .
  • Peer Validation : Share raw XRPD data with collaborators to confirm peak assignments .

Synthesis Optimization Table

ChallengeSolutionReference
Low yield in coupling stepsOptimize catalyst loading (e.g., 5 mol% Pd)
Impurity formationUse diatomaceous earth filtration post-reaction
HydroscopicityStore as a hydrochloride salt under nitrogen

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Amino-3-methylphenoxy)-1-methylpyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.